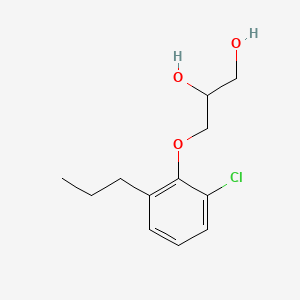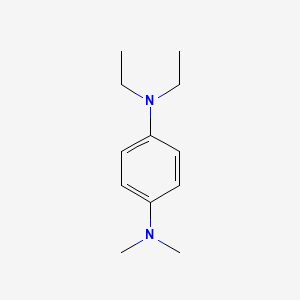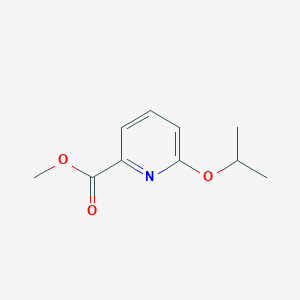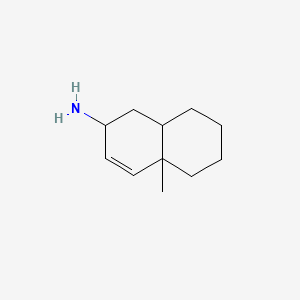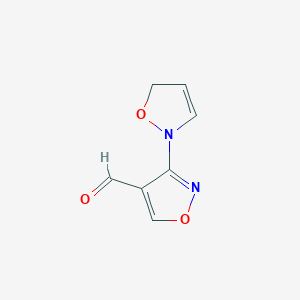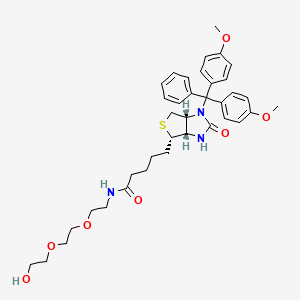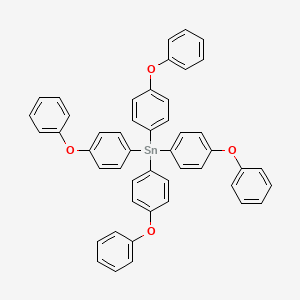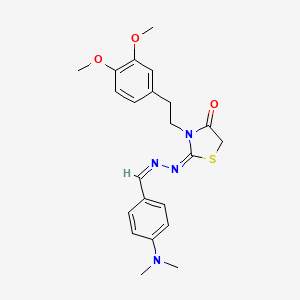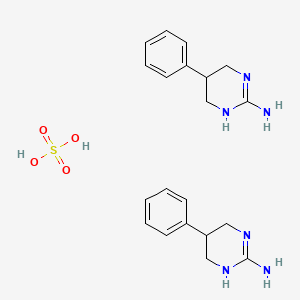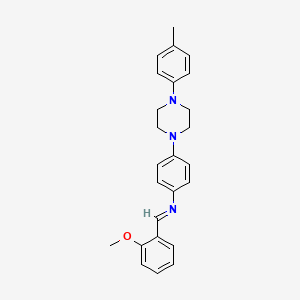
N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group, a methylaniline group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-[4-(4-methylphenyl)piperazin-1-yl]aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more stringent purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
Comparación Con Compuestos Similares
- 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PHENYL]METHANIMINE
- 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERIDIN-1-YL]PHENYL]METHANIMINE
Comparison: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is unique due to the presence of the piperazine ring, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
78932-99-7 |
|---|---|
Fórmula molecular |
C25H27N3O |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-7-11-23(12-8-20)27-15-17-28(18-16-27)24-13-9-22(10-14-24)26-19-21-5-3-4-6-25(21)29-2/h3-14,19H,15-18H2,1-2H3 |
Clave InChI |
VACNZEFOIJBUJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


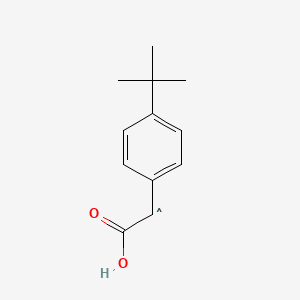
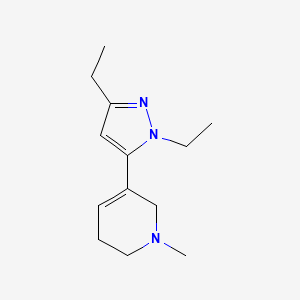
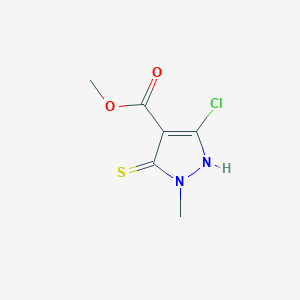
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
